Poly(chlorotrifluoroethylene)

Catalog No.
S1520744
CAS No.
9002-83-9
M.F
C2ClF3
M. Wt
116.47 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poly(chlorotrifluoroethylene)

CAS Number

9002-83-9

Product Name

Poly(chlorotrifluoroethylene)

IUPAC Name

1-chloro-1,2,2-trifluoroethene

Molecular Formula

C2ClF3

Molecular Weight

116.47 g/mol

InChI

InChI=1S/C2ClF3/c3-1(4)2(5)6

InChI Key

UUAGAQFQZIEFAH-UHFFFAOYSA-N

SMILES

C(=C(F)Cl)(F)F

Solubility

In water, 4.01X10+3 mg/L at 25 °C (est)
Soluble in benzene, chloroform

Synonyms

Ethene, chlorotrifluoro-, homopolymer (9CI); Ethylene, chlorotrifluoro-, polymers (8CI); 11F; 12F; 12FD; 13FM; 3.1 Oil; 4LF; Aclar33; Aclar 33C; Aclar CTFE; Aclar HP; Aclar NT; Aclar RX 160; Aclon 1090; Aclon 1180; Aclon 3000; Aclon HP 1120; Aclon H

Canonical SMILES

C(=C(F)Cl)(F)F

PCTFE, also known as polychlorotrifluoroethylene or PTFCE, is a synthetic resin formed by the polymerization of the monomer chlorotrifluoroethylene (CTFE) []. It belongs to the class of chlorofluoropolymers, which are thermoplastics known for their excellent chemical resistance and high-performance properties. PCTFE plays a significant role in scientific research due to its unique combination of properties that make it valuable for various applications in laboratories and industrial settings [].


Molecular Structure Analysis

PCTFE is a high molecular weight polymer with the chemical formula (CF2CClF)n, where "n" represents the number of monomer units linked together in the polymer chain []. The key feature of its structure is the repeating sequence of tetrafluoroethylene (TFE) and chlorinated ethylene units. This structure is similar to polytetrafluoroethylene (PTFE), where all the hydrogens are replaced with fluorine atoms. However, in PCTFE, one chlorine atom substitutes for a fluorine atom on some TFE units [].

This difference in the molecular structure has a significant impact on the properties of PCTFE compared to PTFE. The presence of chlorine introduces asymmetry and disrupts the tight packing of the polymer chains in PCTFE, making it slightly less chemically resistant and more melt-processable than PTFE [].


Chemical Reactions Analysis

Synthesis:

PCTFE is commercially produced by the free radical polymerization of chlorotrifluoroethylene (CTFE) monomer. The reaction can be initiated by various methods, including thermal, redox, or photoinitiation. A simplified balanced chemical equation for the free radical polymerization is shown below:

n CTFE → (CF₂CClF)n

where "n" represents the number of CTFE monomers polymerized.

Decomposition:

Other Relevant Reactions:


Physical And Chemical Properties Analysis

  • Melting Point: 218 °C []
  • Boiling Point: Does not decompose before boiling; decomposes at high temperatures []
  • Solubility: Insoluble in most common organic solvents; slightly soluble in chlorinated solvents []
  • Chemical Resistance: Excellent resistance to a wide range of chemicals, including acids, bases, and oxidizing agents []
  • Thermal Stability: High thermal stability; can be used at temperatures up to 200 °C for extended periods []
  • Electrical Properties: Excellent electrical insulator with high dielectric strength []

Mechanism of Action (Not Applicable)

PCTFE does not have a specific biological function and hence no mechanism of action is applicable in this context.

  • Thermal Decomposition: When heated above decomposition temperature (>500 °C), PCTFE releases toxic fumes containing chlorine fluoride. Proper ventilation is crucial during processing or use at high temperatures.
  • Fumes: Inhalation of fumes generated during processing can cause irritation of the respiratory tract. Use appropriate ventilation and respiratory protection during processing.
  • Dust: PCTFE dust can irritate the eyes and skin. Wear safety glasses and gloves when handling PCTFE powder.

Physical Description

Trifluorochloroethylene is a colorless gas with a faint ethereal odor. It is shipped as a liquefied gas under its vapor pressure. It is very toxic by inhalation and is easily ignited. The vapors are heavier than air and a flame can flash back to the source of leak very easily. This leak can either be a liquid or vapor leak. The vapors can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Under prolonged exposure to intense heat or fire the containers may violently rupture and rocket, or the material may polymerize with possible container rupture.
GasVapor
COLOURLESS ODOURLESS GAS.

Color/Form

Colorless gas

XLogP3

1.9

Boiling Point

-18 °F at 760 mm Hg (USCG, 1999)
-27.8 °C
-28 °C

Flash Point

-27.8 °C

Vapor Density

Relative vapor density (air = 1): 4.02

Density

1.307 at 68 °F (USCG, 1999)
1.54 g/cu cm at -60 °C
Relative density (water = 1): 1.3

LogP

log Kow = 1.65 (est)

Odor

Faint etheral odo

Melting Point

-158.0 °C
-158.2 °C
-158 °C

UNII

AF215GW34G

GHS Hazard Statements

Aggregated GHS information provided by 139 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (89.93%): Extremely flammable gas [Danger Flammable gases];
H280 (89.93%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H301 (29.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.59e+03 mmHg
4.592X10+3 mm Hg at 25 °C /extrapolated/
Vapor pressure, kPa at 25 °C: 612

Pictograms

Acute Toxic Flammable

Flammable;Compressed Gas;Acute Toxic

Impurities

Trichloroethylene, 1.0%, Chlorodifluoroethylene 0.05%

Other CAS

79-38-9
9002-83-9

Wikipedia

Chlorotrifluoroethylene

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree
Cosmetics -> Film forming

Methods of Manufacturing

Chlorotrifluoroethylene is produced commercially by dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane, with zinc in methanol. An alternative route is dechlorination in the gas phase, eg, on an aluminum fluoride-nickel phosphate catalyst; this catalyst is highly stable.

General Manufacturing Information

All other basic organic chemical manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Ethene, 1-chloro-1,2,2-trifluoro-: ACTIVE
Selection of plastic films for food packaging.
1,1,2-TRIFLUORO-1-BROMO-2-CHLOROETHANE WAS DEHYDROBROMINATED TO FORM TOXIC TRIFLUOROCHLOROETHYLENE WHEN THE FLUOROCARBON ANESTHETIC WAS USED IN CONJUNCTION WITH SODA LIME IN ANESTHESIA.

Analytic Laboratory Methods

Chlorotrifluoroethylene was detected in groundwater using a GC/MS with a 30-m DB-624 analytical column. The GC was cooled to -5 °C with liquid CO2 for analysis.

Storage Conditions

Fireproof. Cool.

Interactions

The effect of isoflurane on the anaerobic metabolism of halothane to chlorodifluoroethene (CDE) and chlorotrifluoroethane (CTE) was studied with microsomes of guinea pig liver. The Km values for chlorotrifluoroethane formation were 1204.74, 553.75, 521.14, 560.67, and 711.05 uM at 0 mM, 0.12 mM, 0.29 mM, 0.58 mM and 1.16 mM isoflurane, respectively. In contrast, the Vmax values for chlorodifluoroethene and chlorotrifluoethane formation at these isoflurane concentrations were not significantly different than in the control groups. The production of chlorodifluoroethene and chlorotrifluoroethane was significantly increased by isoflurane, at concentrations up to 0.58 mM.

Dates

Modify: 2023-08-15

The contribution of fluoropolymer thermolysis to trifluoroacetic acid (TFA) in environmental media

Jia'nan Cui, Junyu Guo, Zihan Zhai, Jianbo Zhang
PMID: 30731384   DOI: 10.1016/j.chemosphere.2019.01.174

Abstract

The source of trifluoroacetic acid (TFA) has long been a controversial issue. Fluoropolymer thermolysis is expected to be a potential anthropogenic source except for CFC alternatives. However, its TFA yield and contributions have rarely been reported more recently. In this study, we investigated the thermal properties of three kinds of fluoropolymers, including poly (vinylidene fluoride-co-hexafluropropylene) (PVDF-HFP), poly (vinylidene fluoride-co-chlorotrifluoroethylene) (PVDF-CTFE) and poly (tetrafluoroethylene) (PTFE). A laboratory simulation experiment was then performed to analyze the TFA levels in the thermolysis products and hence to examine the TFA yields of these fluoropolymers. Thermolysis of these fluoropolymers occurred in the temperature ranges from ∼400 °C to ∼650 °C, with the peak weight loss rate at around 550-600 °C. TFA could be produced through fluoropolymer thermolysis when being heated to 500 °C and above. Average TFA yields of PTFE, PVDF-HFP and PVDF-CTFE were 1.2%, 0.9% and 0.3%, respectively. Furthermore, the contribution of fluoropolymer thermolysis and CFC alternatives to rainwater TFA in Beijing, China was evaluated by using a Two-Box model. The degradation of fluoropolymers and HCFCs/HFCs could explain 37.9-43.4 ng L
rainwater TFA in Beijing in 2014. The thermolysis of fluoropolymers contributed 0.6-6.1 ng L
of rainwater TFA, accounting for 1.6-14.0% of the TFA burden from all the precursors which were considered here.


Insight into the magnetic lime coagulation-membrane distillation process for desulfurization wastewater treatment: From pollutant removal feature to membrane fouling

Libing Zheng, Yunyi Jiao, Hui Zhong, Chun Zhang, Jun Wang, Yuansong Wei
PMID: 32036311   DOI: 10.1016/j.jhazmat.2020.122202

Abstract

The high suspended solid (SS) and salts were main issues for flue gas desulfurization wastewater (FGDW). A magnetic lime coagulation (MLC)-membrane distillation (MD) integrated process was firstly applied with a self-made poly (vinylidene fluoride-co-chlorotrifluoroethylene) (PVDF-CTFE) membrane and the pollutants remove feature and membrane fouling were discussed. The SS was nearly 100 % removed and magnetic seed significantly accelerate the settleability. The flux was 43.00 kg/m
h with a salt rejection >99 %. It was higher than 13 kg/m
h in the first 125 h during the 18d continuous test, and the rejection for all cations, anions, total organic carbon (TOC) and total inorganic carbon (TIC) were higher than 99.95 %, 99.00 %, 98.81 %, and 99.65 %, respectively. Humic substances and tryptophan with 100-5000 Da were main dissolved organic matter (DOM), which were significantly removed. However, membrane fouling and wetting happened after 150 h. Scaling was the main foulants, while the organic fouling and biofouling were also detected. A new "bricklaying model" was induced to depict the formation of foulant layer, the colloids, organic matters (OMs) and microbe communities act as the "concrete", while the inorganic crystals (magnesium and calcium oxysulphides) were the "bricks". This contribution offers a new method for FGDW treatment and the membrane fouling mechanism of MD process.


Synthesis and Characterization of Waterborne Fluoropolymers Prepared by the One-Step Semi-Continuous Emulsion Polymerization of Chlorotrifluoroethylene, Vinyl Acetate, Butyl Acrylate, Veova 10 and Acrylic Acid

Hongzhu Liu, Jiming Bian, Zhonggang Wang, Chuan-Jin Hou
PMID: 28117750   DOI: 10.3390/molecules22010184

Abstract

Waterborne fluoropolymer emulsions were synthesized using the one-step semi-continuous seed emulsion polymerization of chlorotrifluoroethylene (CTFE), vinyl acetate (VAc),
-butyl acrylate (BA), Veova 10, and acrylic acid (AA). The main physical parameters of the polymer emulsions were tested and analyzed. Characteristics of the polymer films such as thermal stability, glass transition temperature, film-forming properties, and IR spectrum were studied. Meanwhile, the weatherability of fluoride coatings formulated by the waterborne fluoropolymer and other coatings were evaluated by the quick ultraviolet (QUV) accelerated weathering test, and the results showed that the fluoropolymer with more than 12% fluoride content possessed outstanding weather resistance. Moreover, scale-up and industrial-scale experiments of waterborne fluoropolymer emulsions were also performed and investigated.


Tunable Mechanical and Electrical Properties of Coaxial Electrospun Composite Nanofibers of P(VDF-TrFE) and P(VDF-TrFE-CTFE)

Tu-Ngoc Lam, Chia-Yin Ma, Po-Han Hsiao, Wen-Ching Ko, Yi-Jen Huang, Soo-Yeol Lee, Jayant Jain, E-Wen Huang
PMID: 33924977   DOI: 10.3390/ijms22094639

Abstract

The coaxial core/shell composite electrospun nanofibers consisting of relaxor ferroelectric P(VDF-TrFE-CTFE) and ferroelectric P(VDF-TrFE) polymers are successfully tailored towards superior structural, mechanical, and electrical properties over the individual polymers. The core/shell-TrFE/CTFE membrane discloses a more prominent mechanical anisotropy between the revolving direction (RD) and cross direction (CD) associated with a higher tensile modulus of 26.9 MPa and good strength-ductility balance, beneficial from a better degree of nanofiber alignment, the increased density, and C-F bonding. The interfacial coupling between the terpolymer P(VDF-TrFE-CTFE) and copolymer P(VDF-TrFE) is responsible for comparable full-frequency dielectric responses between the core/shell-TrFE/CTFE and pristine terpolymer. Moreover, an impressive piezoelectric coefficient up to 50.5 pm/V is achieved in the core/shell-TrFE/CTFE composite structure. Our findings corroborate the promising approach of coaxial electrospinning in efficiently tuning mechanical and electrical performances of the electrospun core/shell composite nanofiber membranes-based electroactive polymers (EAPs) actuators as artificial muscle implants.


Effect of non-solvent additives on the morphology, pore structure, and direct contact membrane distillation performance of PVDF-CTFE hydrophobic membranes

Libing Zheng, Zhenjun Wu, Yong Zhang, Yuansong Wei, Jun Wang
PMID: 27372116   DOI: 10.1016/j.jes.2015.09.023

Abstract

Four common types of additives for polymer membrane preparation including organic macromolecule and micromolecule additives, inorganic salts and acids, and the strong non-solvent H2O were used to prepare poly (vinylidene fluoride-co-chlorotrifluoroethylene) (PVDF-CTFE) hydrophobic flat-sheet membranes. Membrane properties including morphology, porosity, hydrophobicity, pore size and pore distribution were investigated, and the permeability was evaluated via direct contact membrane distillation (DCMD) of 3.5g/L NaCl solution in a DCMD configuration. Both inorganic and organic micromolecule additives were found to slightly influence membrane hydrophobicity. Polyethylene glycol (PEG), organic acids, LiCl, MgCl2, and LiCl/H2O mixtures were proved to be effective additives to PVDF-CTFE membranes due to their pore-controlling effects and the capacity to improve the properties and performance of the resultant membranes. The occurrence of a pre-gelation process showed that when organic and inorganic micromolecules were added to PVDF-CTFE solution, the resultant membranes presented a high interconnectivity structure. The membrane prepared with dibutyl phthalate (DBP) showed a nonporous surface and symmetrical cross-section. When H2O and LiCl/H2O mixtures were also used as additives, they were beneficial for solid-liquid demixing, especially when LiCl/H2O mixed additives were used. The membrane prepared with 5% LiCl+2% H2O achieved a flux of 24.53kg/(m(2)·hr) with 99.98% salt rejection. This study is expected to offer a reference not only for PVDF-CTFE membrane preparation but also for other polymer membranes.


Pd-catalyzed arylation of chlorotrifluoroethylene using arylboronic acids

Tetsuya Yamamoto, Tetsu Yamakawa
PMID: 22691065   DOI: 10.1021/ol3014107

Abstract

The palladium-catalyzed cross-coupling of chlorotrifluoroethylene and arylboronic acids proceeds in the presence of a base and H(2)O to provide α,β,β-trifluorostyrene derivatives in satisfactory yields.


Greatly enhanced energy density and patterned films induced by photo cross-linking of poly(vinylidene fluoride-chlorotrifluoroethylene)

Xiang-Zhong Chen, Zhi-Wei Li, Zhao-Xi Cheng, Ji-Zong Zhang, Qun-Dong Shen, Hai-Xiong Ge, Hai-Tao Li
PMID: 21432976   DOI: 10.1002/marc.201000478

Abstract

Greatly enhanced energy density in poly(vinylidene fluoride-chlorotrifluoroethylene) [P(VDF-CTFE)] is realized through interface effects induced by a photo cross-linking method. Being different from nanocomposites with lowered dielectric strength, the cross-linked P(VDF-CTFE)s possess a high breakdown field as well as remarkably elevated polarization, both of which contribute to the enhanced energy density as high as 22.5 J · cm(-3). Moreover, patterned thin films with various shapes and sizes are fabricated by photolithography, which sheds new light on the integration of PVDF-based electroactive polymers into organic microelectronic devices such as flexible pyroelectric/piezoelectric sensor arrays or non-volatile ferroelectric memory devices.


Effect of beta-naphthoflavone and phenobarbital on the nephrotoxicity of chlorotrifluoroethylene and 1,1-dichloro-2,2-difluoroethylene in the rat

Georges Morel, Masarin Ban, Pierre Bonnet, Danièle Zissu, Marie-Thérèse Brondeau
PMID: 15744758   DOI: 10.1002/jat.1048

Abstract

The role of cytochrome P450 activity in the nephrotoxicity of chlorotrifluoroethylene (CTFE) and 1,1-dichloro-2,2-difluoroethylene (DCDFE) was investigated in the male rat. Hepatic cytochrome P450 1A1 and principally P450 2B1/2 were induced by beta-naphthoflavone and phenobarbital, respectively. Nephrotoxicity was evaluated by investigating urine biochemical parameters, kidney histochemistry and histopathological modifications. Both CTFE and DCDFE induce severe nephrotoxicity in rats after 4 h of exposure to 200 and 100 ppm, respectively. Compared with controls, activity levels of gamma-glutamyltranspeptidase (gamma GT), aspartate aminotransferase (AST), alkaline phosphatase (ALP) and N-acetyl-beta-D-glucosaminidase (NAG) in 24-h urine were increased similarly, but urinary excretion of glucose, proteins and beta2-microglobulin (beta2-m) and serum urea and creatinine levels were increased. Histopathological and histochemical examinations of kidney sections of CTFE- and DCDFE-exposed rats revealed cellular necrosis and tubular lesions 24 h after exposure. Beta-naphthoflavone-pretreated rats were afforded some protection against the nephrotoxicity of CTFE and DCDFE. Phenobarbital did not modify DCDFE nephrotoxicity but afforded some protection against CTFE nephrotoxicity. In conclusion, CTFE and DCDFE are strong nephrotoxins. Cytochrome P450 1A1 is implicated in CTFE and DCDFE metabolism and one or several cytochromes induced by phenobarbital are implicated in CTFE metabolism. The P450 cytochromes involved in CTFE and DCDFE metabolism probably constitute detoxication metabolic pathways. The nephrotoxicity of CTFE and DCDFE is therefore subordinated to the cytochrome P450 activity involved in their metabolism.


Osteoblast attachment to a textured surface in the absence of exogenous adhesion proteins

Alvaro Mata, Xiaowei Su, Aaron J Fleischman, Shuvo Roy, Bruce A Banks, Sharon K Miller, Ronald J Midura
PMID: 15376920   DOI: 10.1109/tnb.2003.820268

Abstract

The present study investigated whether osteoblasts could attach to a culture substratum through a surface texture-dependent mechanism. Four test groups were used: (A) untextured, and three texture groups with maximum feature sizes of (B) <0.5 microm, (C) 2 microm, and (D) 4 microm, respectively. All surfaces were coated with the nonadhesive protein bovine serum albumin (BSA). Osteoblasts were allowed to adhere in serum-free medium for either 1 or 4 h, at which time nonadherent cells were removed. At 4 h, untextured surface A exhibited no cell attachment, while textured surfaces B, C, and D exhibited 9%, 32%, and 16% cell adhesion, respectively. At 16 h of incubation, adherent osteoblasts on textured surface C exhibited focal adhesion contacts and microfilament stress-fiber bundles. These results indicate that microtextured surfaces in the absence of exogenous adhesive proteins can facilitate osteoblast adhesion.


[Toxicity of trifluorochloroethylene]

J KOPECNY, D AMBROS
PMID: 14458320   DOI:

Abstract




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